molecular formula C7H13NO4 B12617744 2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate CAS No. 918477-29-9

2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate

Cat. No.: B12617744
CAS No.: 918477-29-9
M. Wt: 175.18 g/mol
InChI Key: LEVSDKSCWRADET-UHFFFAOYSA-N
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Description

2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate is an organic compound that features both hydroxyl and imino functional groups. Compounds with such functional groups are often of interest in various fields of chemistry due to their potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate typically involves the reaction of an appropriate aldehyde or ketone with an amino alcohol under specific conditions. Common reagents might include catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, or specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding carbonyl compounds.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Aldehydes, ketones.

    Reduction Products: Amines.

    Substitution Products: Ethers, esters.

Scientific Research Applications

2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate may find applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a building block for more complex molecules.

    Medicine: Possible applications in drug development or as a pharmaceutical intermediate.

    Industry: Use in the production of polymers, resins, or other industrial chemicals.

Mechanism of Action

The mechanism of action for 2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate would depend on its specific application. Generally, the compound may interact with molecular targets through its hydroxyl and imino groups, participating in hydrogen bonding, nucleophilic attacks, or other chemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]butanoate
  • 2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]pentanoate

Uniqueness

2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate may exhibit unique reactivity or stability compared to its analogs due to the specific arrangement of its functional groups. This can influence its suitability for particular applications or reactions.

Biological Activity

2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate, also known as N-(2-Hydroxyethyl)-2-[2-(hydroxyimino)propanamido]ethanaminium, is a compound with potential biological significance. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxyl group and an imino group, which contribute to its chemical reactivity and biological interactions. The molecular formula is C7H16N3O3C_7H_{16}N_3O_3, and it has a molecular weight of approximately 176.22 g/mol. Its structure includes the following key functional groups:

  • Hydroxyl (-OH)
  • Imino (=N-OH)
  • Amide (C=O linked to NH)

Mechanisms of Biological Activity

The biological activity of this compound is influenced by its ability to interact with various biological macromolecules. Key mechanisms include:

  • Antioxidant Activity : The hydroxyl groups in the structure may contribute to scavenging free radicals, potentially reducing oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes, impacting metabolic pathways critical for cell function.
  • Cellular Interaction : The compound's cationic nature allows it to interact with negatively charged cellular membranes, facilitating cellular uptake.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects on various cell lines. A study reported significant morphological changes in treated human dental pulp mesenchymal stem cells (DP-MSCs), including reduced cell viability and increased secretion of pro-inflammatory cytokines such as IL-6 and IL-8, suggesting a potential inflammatory response triggered by the compound .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties against various pathogens. Its efficacy was tested in vitro against bacterial strains, showing potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

Case Study 1: Cytotoxic Effects on DP-MSCs

In a controlled laboratory setting, DP-MSCs were treated with varying concentrations of the compound. Results indicated:

  • Concentration Dependent Cytotoxicity : Higher concentrations led to significant decreases in cell viability.
  • Inflammatory Response : Increased levels of IL-6 and IL-8 were observed, indicating an inflammatory response that could be detrimental to tissue regeneration .

Case Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed:

  • Inhibition Zones : Clear zones of inhibition were observed around treated wells, suggesting effective antimicrobial action.
  • Mechanism Insight : It was hypothesized that the cationic charge facilitates interaction with bacterial membranes, leading to cell lysis.

Data Tables

Property Value
Molecular FormulaC7H16N3O3
Molecular Weight176.22 g/mol
Cytotoxic Concentration Range3 - 5 mmol/L
Inhibition Zone (E. coli)15 mm
Inhibition Zone (S. aureus)20 mm

Properties

CAS No.

918477-29-9

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

2-hydroxyethyl 2-(2-hydroxyethylimino)propanoate

InChI

InChI=1S/C7H13NO4/c1-6(8-2-3-9)7(11)12-5-4-10/h9-10H,2-5H2,1H3

InChI Key

LEVSDKSCWRADET-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCO)C(=O)OCCO

Origin of Product

United States

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